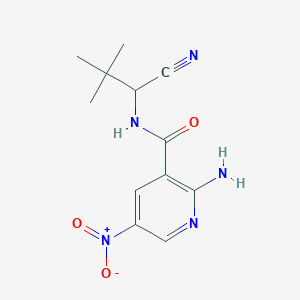

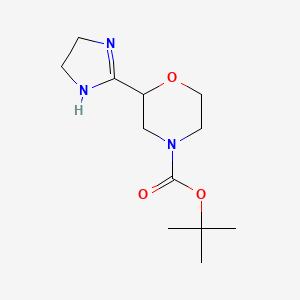

![molecular formula C17H15N3O3S B2995664 1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-38-6](/img/structure/B2995664.png)

1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidin-5-one derivatives are a class of compounds that have been studied for their wide range of biological activities . They are part of a larger class of fused heterocyclic systems known as pyrido[2,3-d]pyrimidines .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrano[2,3-d]pyrimidine 2,4 dione scaffold, which is important for interactions with the amino acids present in the active site of certain enzymes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a sequence of Michael addition, cyclization, and aerial oxidation .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on pyrimidine derivatives, including those structurally related to 1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione, emphasizes the importance of novel synthetic routes for creating compounds with enhanced biological activities. For instance, the synthesis and characterization of tetrahydropyrimidine derivatives have demonstrated significant anti-inflammatory activities, suggesting a potential area of application for related compounds (Gondkar et al., 2013).

Medicinal Applications

Anti-inflammatory Activity : Pyrimidine derivatives have been highlighted for their anti-inflammatory properties, based on their interaction with various biological targets such as COX inhibitors and their ability to inhibit protein denaturation. This suggests potential applications in designing anti-inflammatory agents (Gondkar et al., 2013).

Anticancer Activity : The structural framework of pyrimidine derivatives is associated with anticancer potential, where modifications to the pyrimidine core have led to compounds exhibiting various mechanisms of action against cancer cells. This area of research underscores the role of pyrimidine-based compounds in developing new therapeutic agents for cancer treatment (Kaur et al., 2014).

Mechanistic Insights

- Structure-Activity Relationships (SAR) : Studies focusing on the SAR of pyrimidine derivatives have provided insights into how substitutions on the pyrimidine ring influence biological activity. This knowledge is crucial for designing more potent and selective drug candidates, indicating a broad spectrum of medicinal applications for these compounds (Natarajan et al., 2022).

Mecanismo De Acción

Direcciones Futuras

The study of pyrido[2,3-d]pyrimidin-5-one derivatives and similar compounds is a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research may focus on developing new synthesis methods, studying their biological activity, and exploring their potential applications in medicine .

Propiedades

IUPAC Name |

1,3-dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-19-15-14(16(22)20(2)17(19)23)13(8-9-18-15)24-10-12(21)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHDCBDLKSJKLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

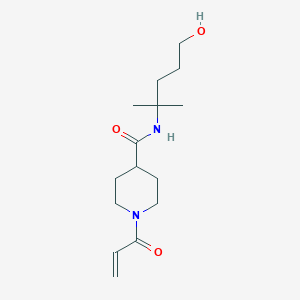

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)

![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)

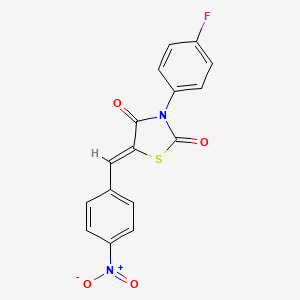

![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)

![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)